

"structure elucidation of Methyl 3-ethyl-4-hydroxybenzoate"

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Compound of Interest

Compound Name: Methyl 3-ethyl-4-hydroxybenzoate

CAS No.: 22934-36-7

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An In-depth Technical Guide to the Structure Elucidation of **Methyl 3-ethyl-4-hydroxybenzoate**

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Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and development, ensuring safety, efficacy, and reproducibility. This technical guide provides a comprehensive, multi-technique approach to the structure elucidation of **Methyl 3-ethyl-4-hydroxybenzoate** (CAS: 22934-36-7), a substituted phenolic ester.^{[1][2]} By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, we present a logical and self-validating workflow. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each analytical choice, thereby demonstrating a robust, field-proven methodology for characterizing novel and known small molecules.

Introduction: The Analytical Imperative

Methyl 3-ethyl-4-hydroxybenzoate is an aromatic compound featuring a benzoic acid methyl ester scaffold, further functionalized with a hydroxyl and an ethyl group. The precise arrangement of these substituents on the benzene ring is critical to its chemical identity and properties. Ambiguity in structure can lead to significant errors in pharmacological, toxicological, and material science studies. Therefore, a systematic and orthogonal analytical approach is not merely procedural but essential for scientific integrity.

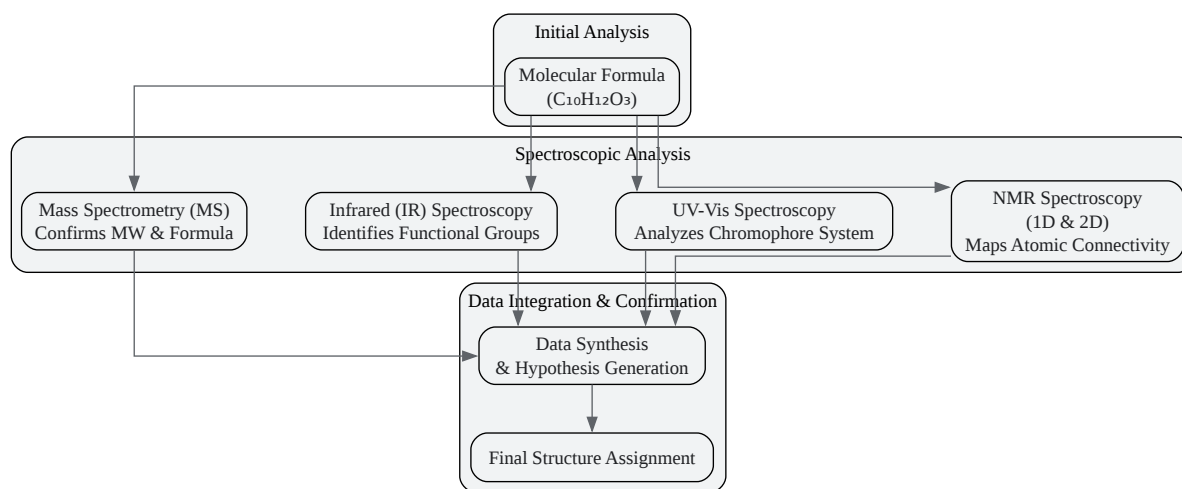
The elucidation process begins with fundamental information—the molecular formula, $C_{10}H_{12}O_3$, which corresponds to a molecular weight of 180.20 g/mol.^{[2][3]} This formula provides a Double Bond Equivalent (DBE) of 5, calculated as:

$$DBE = C - (H/2) + (N/2) + 1 = 10 - (12/2) + 0 + 1 = 5$$

This value suggests the presence of a benzene ring (DBE=4) and one additional degree of unsaturation, which is accounted for by the carbonyl group (C=O) of the ester. Our objective is to use spectroscopic data to confirm this hypothesis and precisely map the connectivity of all atoms.

The Elucidation Workflow: A Multi-Modal Strategy

A robust structure elucidation relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective agreement provides high confidence in the final assignment.



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Caption: General workflow for spectroscopic structure elucidation.

Mass Spectrometry: Determining the Molecular Mass and Formula

Mass spectrometry (MS) is the first-line technique for determining the molecular weight of a compound and confirming its elemental composition.[4][5] For phenolic compounds, soft ionization techniques like Electrospray Ionization (ESI) are preferred to minimize fragmentation and preserve the molecular ion.[6]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

- **Sample Preparation:** Prepare a 1 mg/mL solution of the analyte in methanol.
- **Instrumentation:** Utilize an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
- **Ionization Mode:** Analyze in both positive ($[M+H]^+$) and negative ($[M-H]^-$) ion modes. Given the acidic nature of the phenolic proton, negative mode is often highly sensitive.
- **Data Acquisition:** Acquire data over a mass range of m/z 100-500.
- **Analysis:** Compare the measured exact mass of the molecular ion to the theoretical mass calculated for $C_{10}H_{12}O_3$.

Expected Data and Interpretation

The molecular formula $C_{10}H_{12}O_3$ has a theoretical monoisotopic mass of 180.0786 Da.^[3]

Ion	Theoretical Exact Mass (m/z)	Expected HRMS Result (m/z)
$[M-H]^-$	179.0710	179.0710 ± 0.0005
$[M+H]^+$	181.0859	181.0859 ± 0.0005
$[M+Na]^+$	203.0679	203.0679 ± 0.0005

The observation of an ion with an exact mass matching the theoretical value within 5 ppm error confirms the elemental composition. Tandem MS (MS/MS) experiments on the parent ion would reveal characteristic fragmentation patterns, such as the loss of the methoxy group (-31 Da) or the entire methyl ester group (-59 Da), providing initial clues about the functional groups present.

Infrared (IR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule by detecting the vibrational frequencies of its bonds.^[7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- **Sample Preparation:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Data Acquisition:** Record the spectrum from 4000 to 400 cm^{-1} .
- **Background Correction:** Perform a background scan of the empty ATR crystal prior to sample analysis.
- **Analysis:** Identify characteristic absorption bands and assign them to specific functional groups.

Expected Data and Interpretation

The structure of **Methyl 3-ethyl-4-hydroxybenzoate** contains a hydroxyl group (O-H), sp^3 C-H bonds (ethyl, methyl), sp^2 C-H bonds (aromatic), a carbonyl group (C=O), and C-O bonds. The expected IR absorptions are summarized below.

Wavenumber (cm^{-1})	Bond Vibration	Functional Group
3400-3200 (broad)	O-H stretch	Phenolic Hydroxyl
3100-3000	sp^2 C-H stretch	Aromatic C-H
2980-2850	sp^3 C-H stretch	Ethyl & Methyl groups
1720-1680 (strong)	C=O stretch	Ester Carbonyl
1610-1580	C=C stretch	Aromatic Ring
1300-1200	C-O stretch	Ester & Phenol
~850-810	C-H out-of-plane bend	1,2,4-Trisubstituted Benzene

The presence of a strong, sharp peak around 1700 cm^{-1} is definitive for the ester carbonyl, while a broad absorption above 3200 cm^{-1} confirms the hydroxyl group.[\[8\]](#)[\[9\]](#)

Ultraviolet-Visible (UV-Vis) Spectroscopy: Characterizing the Aromatic System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems like the benzene ring.^[10] The position and intensity of absorption maxima (λ_{max}) are sensitive to the substituents on the aromatic ring.^{[11][12]}

Experimental Protocol: Solution UV-Vis Spectroscopy

- **Sample Preparation:** Prepare a dilute solution (e.g., 10 $\mu\text{g/mL}$) of the compound in a UV-transparent solvent like methanol or ethanol.
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Data Acquisition:** Scan the absorbance from 200 to 400 nm.
- **Blank Correction:** Use the pure solvent as a blank.
- **Analysis:** Identify the wavelength of maximum absorbance (λ_{max}).

Expected Data and Interpretation

Aromatic esters typically exhibit two main absorption bands.^{[13][14]} For a hydroxy-substituted benzoate, we expect:

- **Primary Band ($\pi \rightarrow \pi$):*** A strong absorption around 200-220 nm.
- **Secondary Band ($\pi \rightarrow \pi$):*** A less intense, broader band around 250-290 nm. The hydroxyl group, being an auxochrome, typically causes a bathochromic (red) shift of this band compared to unsubstituted benzene.

The observed λ_{max} provides confirmatory evidence for the substituted aromatic chromophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. We will use a combination of 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) experiments.[15]

Experimental Protocol: NMR Analysis

- **Sample Preparation:** Dissolve ~10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **1D Spectra Acquisition:** Acquire ^1H and proton-decoupled ^{13}C NMR spectra.
- **2D Spectra Acquisition:** Acquire standard COSY, HSQC, and HMBC experiments.
- **Data Processing:** Process the data (Fourier transform, phase correction, baseline correction) and integrate the ^1H signals.

^1H NMR: Proton Environment Analysis

The ^1H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts, integration, and splitting patterns.[16][17]

Predicted ^1H NMR Data (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.8	d	1H	H-6	ortho to the electron-withdrawing ester group, deshielded.
~7.7	dd	1H	H-2	ortho to ester, meta to hydroxyl.
~6.9	d	1H	H-5	ortho to the electron-donating hydroxyl group, shielded.
~5.5-6.0 (broad)	s	1H	-OH	Phenolic proton, chemical shift is concentration and solvent dependent.
3.89	s	3H	-OCH ₃	Methyl ester protons, singlet.
2.65	q	2H	-CH ₂ CH ₃	Methylene protons adjacent to a methyl group.
1.25	t	3H	-CH ₂ CH ₃	Methyl protons adjacent to a methylene group.

Note: A known ¹H NMR spectrum for this compound confirms these general features.[\[18\]](#)

¹³C NMR: Carbon Skeleton Analysis

The ¹³C NMR spectrum shows the number of unique carbon environments.[\[19\]](#)[\[20\]](#)

Predicted ^{13}C NMR Data (in CDCl_3)

Chemical Shift (δ , ppm)	Assignment	Rationale
~167	C=O	Ester carbonyl carbon.
~158	C-4	Aromatic carbon attached to the -OH group, highly shielded.
~132	C-6	Aromatic CH carbon ortho to the ester.
~130	C-2	Aromatic CH carbon ortho to the ester.
~128	C-3	Aromatic carbon attached to the ethyl group.
~123	C-1	Aromatic carbon attached to the ester group.
~116	C-5	Aromatic CH carbon ortho to the -OH group.
~52	-OCH ₃	Methyl ester carbon.
~22	-CH ₂ CH ₃	Ethyl methylene carbon.
~14	-CH ₂ CH ₃	Ethyl methyl carbon.

2D NMR: Assembling the Pieces

2D NMR experiments are crucial for unambiguously connecting the protons and carbons.

- COSY (Correlation Spectroscopy): Identifies ^1H - ^1H spin-spin couplings. We would expect to see a correlation between the -CH₂- protons (~2.65 ppm) and the -CH₃ protons (~1.25 ppm) of the ethyl group, confirming its presence.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ^1H and ^{13}C atoms. This experiment would link each proton signal to its corresponding carbon signal (e.g., δ 3.89 to δ ~52, δ 2.65 to δ ~22, etc.).

- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the key experiment for piecing together the molecular fragments.



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Caption: Key predicted HMBC correlations for structure confirmation.

Key HMBC correlations to confirm the substitution pattern:

- The protons of the $-OCH_3$ group ($\delta \sim 3.89$) will show a correlation to the ester carbonyl carbon ($C=O$, $\delta \sim 167$).
- The aromatic proton H-2 will show correlations to the ester carbonyl carbon ($C=O$) and the hydroxyl-bearing carbon C-4.
- The methylene protons of the ethyl group ($-CH_2-$) will show correlations to the aromatic carbons C-2 and C-4, definitively placing the ethyl group at the C-3 position.
- The aromatic proton H-5 will show correlations to the ester-bearing carbon C-1 and the ethyl-bearing carbon C-3.

The convergence of these 2D NMR correlations provides an unassailable confirmation of the proposed structure.

Conclusion: A Unified Structural Hypothesis

By systematically applying a suite of spectroscopic techniques, we have elucidated the structure of **Methyl 3-ethyl-4-hydroxybenzoate**. HRMS confirmed the molecular formula $C_{10}H_{12}O_3$. FTIR and UV-Vis spectroscopy identified the key functional groups and the aromatic chromophore, respectively. Finally, a full complement of 1D and 2D NMR experiments provided a complete and unambiguous map of atomic connectivity. Each technique provides a layer of evidence that corroborates the others, resulting in a high-confidence final structure assignment. This integrated workflow represents a best-practice approach in modern chemical analysis.

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